HEXANITROSTILBENE

Description

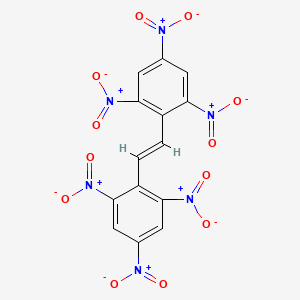

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,3,5-trinitro-2-[(E)-2-(2,4,6-trinitrophenyl)ethenyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6N6O12/c21-15(22)7-3-11(17(25)26)9(12(4-7)18(27)28)1-2-10-13(19(29)30)5-8(16(23)24)6-14(10)20(31)32/h1-6H/b2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSIBQULRFXITSW-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])C=CC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])/C=C/C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6N6O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | HEXANITROSTILBENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11565 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexanitrostilbene appears as an explosive. May explode under prolonged exposure to heat. Primary hazard is the blast effect of an instantaneous explosion and not flying projectiles and fragments. Forms yellow crystals. | |

| Record name | HEXANITROSTILBENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11565 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

20062-22-0 | |

| Record name | HEXANITROSTILBENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11565 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexanitrostilbene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020062220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC76741 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76741 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-(1,2-ethenediyl)bis[2,4,6-trinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2',4,4',6,6'-hexanitrostilbene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.525 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexanitrostilbene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BV4WU3KB3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2,2',4,4',6,6'-Hexanitrostilbene (HNS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2',4,4',6,6'-Hexanitrostilbene (HNS), also known as 1,2-Bis(2,4,6-trinitrophenyl)ethene, is a thermally stable high explosive organic compound.[1] Valued for its remarkable heat resistance, HNS is a critical component in various applications demanding high performance under extreme temperatures, such as in aerospace and missile systems.[2] This technical guide provides a comprehensive overview of the synthesis, properties, and safety considerations of HNS, tailored for a scientific audience. The information is presented to facilitate further research and development in related fields.

Properties of Hexanitrostilbene

HNS is a yellow crystalline solid prized for its exceptional thermal stability, rendering it insensitive to shock while maintaining reliable detonation under extreme temperatures. It can withstand temperatures up to 300°C and is sufficiently insensitive to heat, impact, and electrostatic spark.[3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of HNS is presented in the table below.

| Property | Value | References |

| Molecular Formula | C₁₄H₆N₆O₁₂ | [4] |

| Molecular Weight | 450.23 g/mol | [5] |

| Appearance | Pale yellow needles/crystals | [1][5][6] |

| Melting Point | 308-316 °C (with decomposition) | [6] |

| Density | 1.74 g/cm³ | |

| Solubility | Negligible in water; moderately soluble in dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) (0.1–5 g/100 mL) |

Explosive Properties

HNS is classified as a Division 1.1 explosive, indicating a mass explosion hazard.[1] Its primary hazard is the blast effect of an instantaneous explosion.[1][5]

| Property | Value/Description | References |

| Thermal Stability | Stable for two hours at 260°C | [6] |

| Impact Sensitivity | Comparable to tetryl | [6] |

| Primary Use | Heat-resistant explosive, booster, crystal-modifying additive in melt-cast TNT | [6][7] |

Synthesis of this compound

The synthesis of HNS typically involves the oxidative coupling of 2,4,6-trinitrotoluene (B92697) (TNT). Several methods have been developed, with the most common approaches utilizing sodium hypochlorite (B82951) or transition metal catalysts.

Synthesis Pathway from TNT

The general pathway for the synthesis of HNS from TNT is illustrated below. The process involves the dimerization and subsequent oxidation of TNT.

Caption: Oxidative coupling of TNT to synthesize HNS.

Experimental Protocols

Detailed methodologies for key synthesis experiments are provided below.

Method 1: Sodium Hypochlorite Oxidation

This method, based on the work of Shipp et al., involves the reaction of TNT with sodium hypochlorite in a solvent mixture.[3][7]

Materials:

-

2,4,6-Trinitrotoluene (TNT)

-

Sodium hypochlorite (NaOCl) solution (5-6%)[3]

-

Tetrahydrofuran (B95107) (THF)

-

Methanol

-

Ethyl acetate (B1210297)

-

Ethanol (B145695) (95%)

-

Nitric acid (55%)

Procedure:

-

Preparation of Sodium Hypochlorite (6%): Pass chlorine gas through a cold solution of sodium hydroxide (B78521) (100 g) in water (1 litre), cooled with ice. Estimate the strength iodometrically and dilute to 6% with water.[3]

-

Reaction: Dissolve TNT in a mixture of tetrahydrofuran and methanol.[3] Alternatively, a cheaper and less toxic solvent system of ethyl acetate and ethanol can be used.[3]

-

Addition of Oxidant: Treat the TNT solution with the 6% sodium hypochlorite solution at a controlled temperature, for instance, 3±1°C.[3]

-

Aging: Stir the reaction mixture for a few minutes and then allow it to rest for approximately 4 hours at 15 ± 2°C.[3]

-

Filtration and Washing: Filter the resulting precipitate and wash it with 95% ethyl alcohol until the washings are colorless.[3]

-

Purification: Reflux the crude HNS (5g) in 55% nitric acid (100 ml) for 30 minutes. Filter the purified product, wash it with distilled water until acid-free, and dry in a vacuum oven to a constant weight. A yield of 4.5g of pure HNS can be obtained from 5g of crude product.[3]

Method 2: Transition Metal-Catalyzed Oxidation

This process involves the direct conversion of TNT to HNS using an oxidizing transition metal compound in a polar aprotic solvent.[7]

Materials:

-

2,4,6-Trinitrotoluene (TNT)

-

Cupric chloride (CuCl₂) or other transition metal salt (e.g., cobalt (III) compounds)[7]

-

Polar aprotic solvent (e.g., dimethyl sulfoxide - DMSO)[7]

-

Weak base (e.g., potassium formate)[7]

-

Water (acidified with 1% w/v HCl, optional)

Procedure:

-

Reaction Mixture Preparation: In a reaction vessel, prepare a solution of a weak base, such as potassium formate, in a polar aprotic solvent like DMSO. The molar ratio of base to TNT should be between 2:1 and 8:1, preferably 3:1 to 6:1.[7]

-

Addition of Reactants: Add TNT to the solvent-base mixture. The concentration of TNT can be around 0.1225 mol/L.[7]

-

Addition of Catalyst: Introduce the oxidizing transition metal compound, such as cupric chloride. The amount should be between 0.75 to 10 moles per mole of TNT, preferably 1 to 5 moles.[7]

-

Reaction Conditions: Maintain the reaction temperature between 5°C and 100°C, with an optimal range of 15°C to 50°C. The reaction is typically complete within 10 to 60 minutes.[7]

-

Quenching: Quench the reaction by adding the mixture to water. The water may be acidified with 1% (w/v) concentrated hydrochloric acid to aid in precipitation.[7]

-

Isolation and Purification: Filter the precipitated crude HNS and wash it with a suitable solvent, such as acetone, to remove impurities.[7]

Safety and Handling

HNS is a powerful explosive and must be handled with extreme caution.[1][5]

-

Hazard Classification: UN Division 1.1 Explosive.

-

Primary Hazard: Mass explosion hazard. The primary danger is from the blast effect, not from flying projectiles.[1][5]

-

Stability: May explode under prolonged exposure to heat.[1][5] It can also explode in the presence of a base like sodium hydroxide or potassium hydroxide, even in water or organic solvents.[1][5]

-

Reactivity: HNS is an oxidizing agent and can react vigorously with reducing agents, which may lead to detonation.[1][8]

-

Handling Precautions: Keep away from heat, sparks, open flames, and other ignition sources. Do not subject to grinding, shock, or friction. Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[1]

-

Firefighting: In case of a cargo fire, do not attempt to fight it. Evacuate the area for at least 1600 meters (1 mile) and let the fire burn, as the cargo may explode.[1][8]

Applications

The unique properties of HNS make it suitable for several specialized applications:

-

Heat-Resistant Explosive: Its primary use is in applications requiring stability at high temperatures.[2][3]

-

Aerospace and Defense: Used in exploding foil initiators (EFIs) for missile and aerospace systems due to its ability to withstand high temperatures and vacuum conditions.

-

Melt-Cast TNT Formulations: Incorporated as a crystal-modifying additive (at concentrations as low as 0.3%) to enhance mechanical properties, reduce exudation, and improve the dimensional stability of TNT charges.[7]

Conclusion

2,2',4,4',6,6'-Hexanitrostilbene is a high-performance explosive with exceptional thermal stability. While its synthesis from TNT can be achieved through various methods, including oxidation with sodium hypochlorite or transition metal catalysts, the handling and production of HNS require stringent safety protocols due to its explosive nature. The detailed properties and experimental guidelines presented in this document are intended to serve as a valuable resource for researchers and professionals working with this energetic material, fostering advancements in materials science and related disciplines.

References

- 1. echemi.com [echemi.com]

- 2. This compound and Its Properties | Semantic Scholar [semanticscholar.org]

- 3. publications.drdo.gov.in [publications.drdo.gov.in]

- 4. 2,2',4,4',6,6'-hexanitrostilbene [chembk.com]

- 5. 2,2',4,4',6,6'-Hexanitrostilbene | C14H6N6O12 | CID 253628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. US5023386A - Production of this compound (HNS) - Google Patents [patents.google.com]

- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

The Discovery and Enduring Legacy of Hexanitrostilbene: A Technical Guide

An in-depth exploration of the synthesis, properties, and analysis of Hexanitrostilbene (HNS), a high-performance, thermally stable explosive, this guide is intended for researchers, scientists, and professionals in the fields of energetic materials and drug development.

This compound (HNS), a prominent heat-resistant explosive, has carved a significant niche in specialized applications where thermal stability is paramount. From its initial synthesis to its use in aerospace and military technologies, the journey of HNS is a testament to the advancements in the field of energetic materials. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of HNS, with a focus on detailed experimental protocols and comparative data.

Discovery and Historical Context

The first unequivocal synthesis of 2,2',4,4',6,6'-hexanitrostilbene was reported in the 1960s by Kathryn Grove Shipp at the U.S. Naval Ordnance Laboratory. The initial process involved the oxidation of 2,4,6-trinitrotoluene (B92697) (TNT) using a solution of sodium hypochlorite (B82951). This foundational work laid the groundwork for subsequent research that aimed to improve yields, purity, and the physical characteristics of the final product. Early research also led to the identification of two primary polymorphic forms, HNS-I and HNS-II, with distinct crystal morphologies and bulk densities. HNS-I is typically a fine, fluffy powder, while HNS-II consists of larger, denser crystals, making it more suitable for certain applications.

Synthesis of this compound

The synthesis of HNS has evolved from the original Shipp-Kaplan method, with various modifications aimed at enhancing yield and safety. The primary route remains the oxidation of TNT, though two-step processes involving the intermediate hexanitrobibenzyl (HNBB) have also been developed.

Shipp-Kaplan One-Step Synthesis from TNT

The most well-known method for producing HNS is the direct oxidation of TNT with sodium hypochlorite in a mixed solvent system.

-

Preparation of TNT Solution: A solution of 2,4,6-trinitrotoluene (TNT) is prepared in a mixture of tetrahydrofuran (B95107) (THF) and methanol. A common ratio is 2:1 by volume of THF to methanol.

-

Reaction Setup: The TNT solution is placed in a reaction vessel equipped with a stirrer and a means of temperature control. The reaction is typically conducted at a low temperature, around 0-5°C.

-

Addition of Oxidant: An aqueous solution of sodium hypochlorite (typically 5-6%) is added dropwise to the stirred TNT solution. The rate of addition is controlled to maintain the desired reaction temperature.

-

Reaction and Aging: After the addition is complete, the reaction mixture is stirred for a period, often for a few minutes, and then allowed to age for several hours at a controlled temperature (e.g., 15 ± 2°C) to allow for the precipitation of the product.

-

Isolation of Crude HNS: The precipitated solid is collected by filtration and washed with ethanol (B145695) until the washings are colorless.

-

Drying: The crude HNS is then dried in a vacuum oven.

This process typically yields HNS in the range of 40-45%. The reaction is highly exothermic, and careful temperature control is crucial to prevent the formation of unwanted byproducts.

Modified One-Step Synthesis with Improved Yield

Subsequent research has focused on optimizing the one-step synthesis by exploring different solvent systems and reaction conditions. One notable modification involves replacing the toxic and expensive tetrahydrofuran (THF) with a mixture of ethyl acetate (B1210297) and ethanol. This alteration has been shown to increase the yield of HNS to approximately 56%.

-

Preparation of TNT Solution: Dissolve 2,4,6-trinitrotoluene (TNT) in a mixture of ethyl acetate and 95% ethanol.

-

Reaction Setup: Cool the TNT solution in a reaction vessel to 15 ± 2°C.

-

Addition of Oxidant: Rapidly add a 6% aqueous solution of sodium hypochlorite to the stirred TNT solution while maintaining the temperature at 15 ± 2°C.

-

Aging: Allow the reaction mixture to rest for approximately 4 hours at the same temperature.

-

Isolation and Washing: Collect the precipitate by filtration and wash with 95% ethanol until the filtrate is colorless.

-

Drying: Dry the resulting HNS product in a vacuum oven.

Two-Step Synthesis via Hexanitrobibenzyl (HNBB)

An alternative route to HNS involves a two-step process where TNT is first converted to 2,2',4,4',6,6'-hexanitrobibenzyl (HNBB), which is then oxidized to HNS. This method can offer higher overall yields.

Step 1: Synthesis of HNBB from TNT

-

Reaction Setup: Add TNT to a mixed solvent of ethyl acetate and ethanol. Heat the system to 50°C for 60 minutes.

-

Oxidation: Add a sodium hypochlorite solution (effective chlorine content of 5% and pH of 13.45) with a molar ratio of NaClO to TNT of 0.53:1 within 1 minute.

-

Isolation: Collect the intermediate HNBB by filtration and dry under vacuum.

Step 2: Oxidation of HNBB to HNS

-

Reaction Setup: In a reaction vessel, combine HNBB, a catalytic system of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and FeCl₂, and dimethyl sulfoxide (B87167) (DMSO) as the solvent. Maintain the temperature at 55°C with stirring.

-

Oxidation: Input oxygen into the bottom of the solution.

-

Reaction Time: Allow the reaction to proceed for 10 hours.

-

Isolation and Purification: Obtain the crude HNS product through filtration, wash it four times with acetone, and dry at 50°C.

Purification of this compound

Crude HNS from the synthesis process contains impurities, most notably unreacted TNT and the intermediate HNBB. Purification is essential to achieve the desired thermal stability and explosive performance.

Recrystallization from Organic Solvents

A common method for purifying HNS and obtaining the more desirable HNS-II polymorph is recrystallization from a dual-solvent system.

-

Solvent Selection: A solvent in which HNS is soluble at high temperatures but poorly soluble at low temperatures (e.g., dimethylformamide - DMF) and a miscible non-solvent are chosen. A common system is acetonitrile (B52724) and toluene.

-

Dissolution: The crude HNS is dissolved in the hot solvent (e.g., boiling acetonitrile).

-

Extraction/Precipitation: The hot solution is transferred to a vessel containing the hot non-solvent (e.g., toluene), where the HNS precipitates as it cools. This can be performed in a continuous extraction apparatus.

-

Cooling and Crystallization: The mixture is slowly cooled to allow for the formation of well-defined crystals of HNS-II.

-

Isolation: The recrystallized HNS is collected by filtration, washed with a cold solvent, and dried.

Purification with Nitric Acid

An alternative purification method involves digesting the crude HNS in nitric acid to decompose impurities.

-

Digestion: The crude HNS is refluxed in 55% nitric acid for approximately 30 minutes.

-

Filtration and Washing: The mixture is filtered while hot, and the collected solid is washed extensively with distilled water until free of acid.

-

Drying: The purified HNS is dried in a vacuum oven to a constant weight.

Data Presentation

Comparative Yields of HNS Synthesis Methods

| Synthesis Method | Starting Material | Oxidant/Catalyst | Solvent System | Typical Yield (%) | Reference |

| Shipp-Kaplan | TNT | Sodium Hypochlorite | THF/Methanol | 40-45 | |

| Modified One-Step | TNT | Sodium Hypochlorite | Ethyl Acetate/Ethanol | 56 | |

| Two-Step | TNT -> HNBB -> HNS | NaClO, then TEMPO/FeCl₂/O₂ | Ethyl Acetate/Ethanol, then DMSO | ~70 (overall) |

Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Benzene | 25 | 0.059 |

| 40 | 0.072 | |

| 60 | 0.094 | |

| Acetone | 25 | 0.064 |

| 40 | 0.075 | |

| 60 | 0.131 | |

| Methanol | 25 | 0.003 |

| 40 | 0.006 | |

| 60 | 0.008 | |

| Dimethylformamide (DMF) | 25 | 1.312 |

| 40 | 1.703 | |

| 60 | 2.198 | |

| Acetonitrile | 25 | 0.043 |

| 40 | 0.064 | |

| 60 | 0.084 | |

| Cyclohexanone | 25 | 0.118 |

| 40 | 0.156 | |

| 60 | 0.206 |

Data compiled from various sources, including Singh and Malhotra.

Physicochemical and Explosive Properties of HNS

| Property | HNS-I | HNS-II |

| Crystal Habit | Fine Platelets | Larger Rectangular Crystals |

| Bulk Density (g/cm³) | ~0.3 | ~0.6 |

| Melting Point (°C) | 318-321 | 318-321 |

| Detonation Velocity (m/s) | 7000 (at 1.70 g/cm³) | 7000 (at 1.70 g/cm³) |

| Impact Sensitivity | Low | Low |

| Thermal Stability | High | High |

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) is a standard technique for the quantitative analysis of HNS and its impurities.

HPLC Analysis of HNS and HNBB

-

Instrumentation: A standard HPLC system equipped with a UV detector is used.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically employed.

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 56:44 v/v) is used as the mobile phase.

-

Flow Rate: A typical flow rate is 0.70 mL/min.

-

Detection: UV detection is performed at a wavelength of 226 nm.

-

Sample Preparation: A known weight of the HNS sample is dissolved in a suitable solvent, such as dimethylformamide (DMF), to a known volume.

-

Injection: A small volume (e.g., 10 µL) of the sample solution is injected onto the column.

-

Quantification: The concentrations of HNS and HNBB are determined by comparing their peak areas to those of certified reference standards.

Conclusion

This compound remains a critical material in the field of high-performance explosives due to its exceptional thermal stability. The evolution of its synthesis from the original Shipp-Kaplan method to more refined one-step and two-step processes highlights the ongoing efforts to improve efficiency, safety, and product quality. The detailed experimental protocols and compiled data in this guide offer a valuable resource for researchers and professionals working with this energetic material. Further research may continue to focus on developing even more environmentally benign synthesis routes and exploring novel applications for this remarkable compound.

An In-Depth Technical Guide to the Core Chemical Properties of Hexanitrostilbene (HNS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical properties of Hexanitrostilbene (HNS), a high-performance, heat-resistant explosive. The information is curated for researchers, scientists, and professionals in related fields who require a detailed understanding of this energetic material.

Core Chemical and Physical Properties

This compound, chemically known as 2,2',4,4',6,6'-hexanitrostilbene, is a synthetic organic nitroaromatic compound. It is a yellow crystalline solid valued for its exceptional thermal stability and insensitivity to shock, making it suitable for applications in extreme environments.[1]

Table 1: General Chemical Properties of HNS

| Property | Value |

| Chemical Formula | C₁₄H₆N₆O₁₂ |

| IUPAC Name | 1,1′-[(E)-Ethane-1,2-diyl]bis(2,4,6-trinitrobenzene) |

| Molecular Weight | 450.23 g/mol [2][3][4] |

| Appearance | Yellow to orange crystalline solid[2][3] |

| Density | 1.7 to 1.74 g/cm³[2] |

Table 2: Thermal and Explosive Properties of HNS

| Property | Value |

| Melting Point | 308 to 319 °C (with decomposition)[2][5][6][7] |

| Detonation Velocity | 7000 to 7200 m/s[2] |

| Heat of Detonation | 4 kJ/g[2] |

| Shock Sensitivity | Low[2] |

| Friction Sensitivity | Low[2] |

| Thermal Stability | Can withstand temperatures up to 260-325°C without decomposition.[1] |

Table 3: Solubility of HNS at 25°C

| Solvent | Solubility |

| Water | Negligible |

| Butyrolactone | Slightly soluble (0.1 - 5 g/100 mL)[2] |

| Dimethylformamide (DMF) | Slightly soluble (0.1 - 5 g/100 mL)[2] |

| Dimethyl sulfoxide (B87167) (DMSO) | Slightly soluble (0.1 - 5 g/100 mL)[2] |

| N-methylpyrrolidone (NMP) | Slightly soluble (0.1 - 5 g/100 mL)[2] |

Experimental Protocols

The primary and most cited method for the synthesis of HNS is the oxidation of 2,4,6-trinitrotoluene (B92697) (TNT).

2.1. Synthesis of HNS via Oxidation of TNT with Sodium Hypochlorite (B82951)

This method, originally developed by Shipp et al., involves the oxidative coupling of TNT.[8]

-

Materials:

-

2,4,6-trinitrotoluene (TNT)

-

Sodium hypochlorite (NaOCl) solution (5-12%)[1]

-

Tetrahydrofuran (B95107) (THF)

-

Methanol

-

-

Procedure:

-

A solution of TNT is prepared in a mixture of tetrahydrofuran and methanol.

-

The TNT solution is treated with a sodium hypochlorite solution (typically 5-6%) at a controlled temperature, often around 15°C.[8][9]

-

The reaction mixture is stirred, leading to the precipitation of crude HNS.

-

The crude product is filtered and washed.

-

-

Purification:

2.2. Alternative Synthesis: Transition Metal-Catalyzed Oxidation

An alternative industrial method involves the use of a transition metal catalyst.

-

Materials:

-

Procedure:

-

TNT and an anhydrous transition metal compound (e.g., cupric chloride) are dissolved in a polar aprotic solvent like DMSO at a controlled temperature (e.g., 25°C).[9]

-

A weak base, such as sodium benzoate, is added to the mixture with stirring.[9]

-

The reaction is allowed to proceed for a specific duration (e.g., 30 minutes) with continuous stirring.[9]

-

The reaction mixture is then poured into excess water to precipitate the HNS product.[9]

-

The solid product is filtered and washed with distilled water and then with methanol.[9]

-

Visualizations

Chemical Structure of this compound (HNS)

Caption: Chemical structure of 2,2',4,4',6,6'-Hexanitrostilbene (HNS).

Synthesis Workflow of HNS from TNT

Caption: General workflow for the synthesis and purification of HNS from TNT.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Buy this compound [smolecule.com]

- 4. This compound | C14H6N6O12 | CID 5462985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. islandpyrochemical.com [islandpyrochemical.com]

- 8. publications.drdo.gov.in [publications.drdo.gov.in]

- 9. EP0294131A1 - Production of this compound (HNS) - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Solubility of Hexanitrostilbene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of hexanitrostilbene (HNS), a high-energy, heat-resistant explosive material. Understanding the solubility of HNS in various organic solvents is critical for its purification, recrystallization, formulation, and safe handling. This document compiles quantitative solubility data, details experimental methodologies for its determination, and presents visual representations of key concepts and processes.

Quantitative Solubility Data

The solubility of this compound (HNS) has been investigated in a range of organic solvents. The following tables summarize the available quantitative data, providing a comparative overview of HNS solubility at different temperatures.

Table 1: Solubility of this compound in Various Organic Solvents at Different Temperatures

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| N,N-Dimethylformamide (DMF) | 25 | 1.312[1] |

| 30 | - | |

| 40 | - | |

| 50 | - | |

| 60 | - | |

| 70 | - | |

| 80 | - | |

| 90 | - | |

| 100 | 7.23[2] | |

| Dimethyl sulfoxide (B87167) (DMSO) | 25 | 0.118[1] |

| N-Methyl-2-pyrrolidone (NMP) | - | - |

| 1,4-Butyrolactone | - | - |

| Acetonitrile | 25 | 0.003[1] |

| Acetone | 25 | 0.043[1][3] |

| Benzene | 25 | 0.064[1][3] |

| Methyl Acetate | 25 | 0.035[1] |

| Ethyl Acetate | 25 | 0.059[1] |

| Methanol | - | - |

| Ethanol | - | "below detection level"[2] |

| Toluene | - | - |

| Xylene | - | - |

Note: A dash (-) indicates that data was not available in the cited sources.

It is generally observed that the solubility of HNS in these solvents increases with rising temperature[4]. At the same temperature, the order of solubility has been reported as N-methyl-2-pyrrolidone > dimethyl sulfoxide > N,N-dimethylformamide > 1,4-butyrolactone > acetonitrile[4].

Experimental Protocols for Solubility Determination

Several experimental techniques are employed to determine the solubility of HNS in organic solvents. The choice of method often depends on the desired accuracy, the solvent system, and the available equipment.

Gravimetric Method (Evaporation)

A common and straightforward technique for determining solubility is the gravimetric method, often referred to as the "usual evaporation method"[1].

Methodology:

-

Saturation: A supersaturated solution of HNS is prepared in the solvent of interest at a specific temperature. The solution is continuously stirred or agitated for an extended period to ensure equilibrium is reached.

-

Filtration: The saturated solution is then filtered to remove any undissolved solid HNS. This step is critical to ensure that only the dissolved solute is measured.

-

Evaporation: A known volume or weight of the clear, saturated filtrate is carefully transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of HNS) until a constant weight of the dried HNS residue is obtained[1].

-

Calculation: The solubility is calculated by dividing the mass of the dried HNS by the initial volume or mass of the solvent used.

Laser Monitoring Observation Technique

A more advanced method for determining both solubility and supersolubility is the laser monitoring observation technique[4][5]. This method is particularly useful for studying crystallization processes.

Methodology:

-

Sample Preparation: A suspension of HNS in the solvent is prepared in a jacketed glass vessel with precise temperature control.

-

Laser Transmission: A laser beam is passed through the suspension, and the intensity of the transmitted light is measured by a photodetector.

-

Heating and Cooling Cycles: The solution is subjected to controlled heating and cooling cycles. As the temperature increases, the solid HNS dissolves, leading to an increase in the transmitted laser intensity. The temperature at which the last solid particle disappears is recorded as the saturation temperature for that specific concentration.

-

Data Analysis: By repeating this process with different concentrations of HNS, a solubility curve can be constructed.

Tyndall Effect Method

The Tyndall effect can be utilized to determine the temperature-dependent solubility of a compound[6]. This method relies on the scattering of light by undissolved particles.

Methodology:

-

Solution Preparation: A solution of HNS of a known concentration is prepared in the solvent.

-

Light Scattering Measurement: A light beam is passed through the solution, and the scattered light is observed at a right angle to the incident beam.

-

Temperature Variation: The temperature of the solution is gradually changed. The temperature at which the Tyndall effect (light scattering) disappears upon heating (indicating complete dissolution) or appears upon cooling (indicating the onset of precipitation) is recorded.

-

Solubility Curve Generation: By performing this measurement for a series of known concentrations, a temperature-solubility profile can be established.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the solubility of this compound using a classical gravimetric method.

Caption: Generalized workflow for gravimetric solubility determination of HNS.

Logical Relationship in Recrystallization Process

The solubility of HNS is a critical factor in its purification via recrystallization. The following diagram outlines the logical steps involved in this process.

Caption: Logical steps in the recrystallization process for purifying HNS.

References

- 1. publications.drdo.gov.in [publications.drdo.gov.in]

- 2. researchgate.net [researchgate.net]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. 218.28.6.71:81 [218.28.6.71:81]

- 5. researchgate.net [researchgate.net]

- 6. A Determination of the Hansen Solubility Parameters of this compound (HNS) | Semantic Scholar [semanticscholar.org]

Crystal Structure of Hexanitrostilbene Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexanitrostilbene (HNS), a heat-resistant explosive, exists as geometric isomers, primarily the trans and cis forms. The spatial arrangement of the nitro groups and the overall molecular conformation significantly influence its crystalline structure, stability, and energetic properties. This guide provides an in-depth analysis of the crystal structures of HNS isomers, detailing the crystallographic parameters, experimental protocols for their synthesis and characterization, and key structural relationships.

Data Presentation: Crystallographic Properties of this compound Isomers

The crystallographic data for the known isomers of this compound are summarized in the table below for comparative analysis. The majority of studies focus on the more stable trans isomer.

| Property | trans-Hexanitrostilbene Polymorph I |

| Crystal System | Monoclinic |

| Space Group | P2(l)/c |

| Cell Parameters | |

| a (Å) | 21.98(2) |

| b (Å) | 5.528(5) |

| c (Å) | 14.663(13) |

| α (°) | 90 |

| β (°) | 108.632(9) |

| γ (°) | 90 |

| Unit Cell Volume (ų) | 1688 |

| Z (molecules/cell) | 4 |

| Calculated Density (g/cm³) | 1.771 |

Note: Detailed crystallographic data for the cis-isomer is less commonly reported in publicly available literature.

Experimental Protocols

Synthesis of trans-Hexanitrostilbene (HNS-I)

This protocol describes the synthesis of HNS-I via the oxidative coupling of 2,4,6-trinitrotoluene (B92697) (TNT).

Materials:

-

2,4,6-trinitrotoluene (TNT)

-

Sodium hypochlorite (B82951) (NaOCl) solution (e.g., 6%)

-

Ethyl acetate (B1210297)

-

Ethanol (B145695) (95%)

-

Nitric acid (55%)

-

Distilled water

-

Reaction vessel with stirring and temperature control

-

Filtration apparatus (sintered crucible)

-

Vacuum oven

Procedure:

-

Prepare a solution of TNT in a mixture of ethyl acetate and ethanol (95%). The typical solvent ratio is 1:5 (v/v) ethyl acetate to ethanol.

-

Cool the TNT solution to approximately 3 ± 1°C in the reaction vessel with continuous stirring.

-

Slowly add a 6% sodium hypochlorite solution to the cooled TNT solution. The addition rate should be controlled to maintain the reaction temperature.

-

After the addition is complete, continue stirring the mixture for a predetermined period, typically around 2 hours, while maintaining the low temperature.

-

The crude HNS product will precipitate out of the solution.

-

Filter the crude product using a sintered crucible and wash it with distilled water to remove any unreacted reagents and byproducts.

-

For purification, reflux the crude HNS (5g) in 100 ml of 55% nitric acid for 30 minutes.[1]

-

Filter the hot solution through a sintered crucible and wash the purified product thoroughly with distilled water until it is free of acid.[1]

-

Dry the final product in a vacuum oven to a constant weight to obtain HNS-I.[1]

Recrystallization of HNS-I to HNS-II

HNS-I and HNS-II are not polymorphs but differ in crystal morphology and purity. HNS-II is a recrystallized, higher purity form with a larger particle size and better flowability.

Materials:

-

HNS-I

-

Xylene (or Toluene)

-

Recrystallization apparatus with a condenser and heating mantle

-

Filtration apparatus

Procedure:

-

Place a mixture of acetonitrile and xylene in the recrystallization flask. Acetonitrile acts as the solvent for HNS, while xylene is a non-solvent.[2]

-

Heat the solvent mixture to the boiling point of acetonitrile (81°C). The acetonitrile vapor will rise into the condenser.

-

The condensed acetonitrile is then passed through a thimble or column containing the crude HNS-I.

-

The acetonitrile, now saturated with HNS-I, returns to the boiling flask containing the hot xylene.

-

Upon mixing with the hot non-solvent, the solubility of HNS decreases, leading to the precipitation of purer, larger crystals of HNS-II.[2]

-

Continue this Soxhlet-like extraction and precipitation process until all the HNS-I has been transferred and recrystallized.

-

Allow the flask to cool, and collect the HNS-II crystals by filtration.

-

Wash the crystals with a suitable solvent (e.g., methanol) and dry them under vacuum.

Single Crystal Growth for X-ray Diffraction

Growing single crystals of sufficient size and quality for X-ray diffraction requires slow, controlled crystallization.

Materials:

-

High-purity HNS isomer (e.g., HNS-II for trans-HNS)

-

A suitable solvent (e.g., N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP))

-

Small, clean crystallization vial

-

Apparatus for slow solvent evaporation or slow cooling

Procedure (Slow Evaporation Method):

-

Prepare a nearly saturated solution of the HNS isomer in the chosen solvent at room temperature.

-

Filter the solution to remove any particulate matter.

-

Transfer the clear solution to a clean crystallization vial.

-

Cover the vial with a perforated lid or parafilm with a few pinholes to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant, slightly elevated temperature to facilitate slow evaporation.

-

Monitor the vial over several days to weeks for the formation of single crystals.

-

Once crystals of suitable size are observed, carefully extract them from the solution for mounting on the diffractometer.

Mandatory Visualization

Isomerization of this compound

The geometric isomers of this compound, trans-HNS and cis-HNS, can interconvert under certain conditions, such as during co-crystallization processes. The trans isomer is generally more stable.

Thermal Decomposition Pathway of trans-Hexanitrostilbene

The thermal decomposition of HNS is a complex process involving multiple steps, initiating with bond scission and isomerization, leading to the formation of various gaseous products.

References

Early Synthesis of Hexanitrostilbene: A Technical Guide Based on the Work of K. G. Shipp

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the early synthesis methods of 2,2',4,4',6,6'-hexanitrostilbene (HNS), a thermally stable explosive, as pioneered by Kathryn G. Shipp of the U.S. Naval Ordnance Laboratory in the 1960s. The core of these methods revolves around the oxidative coupling of 2,4,6-trinitrotoluene (B92697) (TNT) using sodium hypochlorite (B82951). This document provides a comprehensive overview of the experimental protocols, quantitative data, and reaction pathways based on Shipp's original publications.

Core Synthesis Methods and Quantitative Data

Shipp's research outlined two primary pathways for the synthesis of HNS from TNT: a direct one-step process and a two-step process via the intermediate 2,2',4,4',6,6'-hexanitrobibenzyl (HNBB). Additionally, a method for the isolation of the key intermediate, 2,4,6-trinitrobenzyl chloride (TNBCl), was described.

One-Step Synthesis of Hexanitrostilbene (HNS)

This method involves the direct reaction of TNT with sodium hypochlorite in a mixed solvent system. While straightforward, this process is characterized by modest yields.

Table 1: Reaction Parameters for the One-Step Synthesis of HNS [1]

| Parameter | Value |

| Starting Material | 2,4,6-Trinitrotoluene (TNT) |

| Oxidizing Agent | 5% Aqueous Sodium Hypochlorite (NaOCl) |

| Solvent System | Tetrahydrofuran (B95107) (THF) and Methanol |

| Initial Temperature | Below 15°C |

| Typical Yield | 30-35% |

Two-Step Synthesis of this compound (HNS) via Hexanitrobibenzyl (HNBB)

This approach involves the initial synthesis of HNBB from TNT, which is then oxidized to HNS in a separate step. This method can result in a significantly higher overall yield of HNS.

Table 2: Two-Step Synthesis of HNS - Reaction and Yield Data [2]

| Step | Product | Typical Yield |

| 1. TNT to HNBB | 2,2',4,4',6,6'-Hexanitrobibenzyl (HNBB) | ~80% |

| 2. HNBB to HNS | 2,2',4,4',6,6'-Hexanitrostilbene (HNS) | High (Specific yield dependent on oxidation method) |

| Overall Yield | HNS from TNT | ~70-75% |

Synthesis of the Intermediate: 2,4,6-Trinitrobenzyl Chloride (TNBCl)

The key intermediate in the formation of both HNS and HNBB, 2,4,6-trinitrobenzyl chloride, can be isolated in high yield by quenching the initial reaction mixture with acid.

Table 3: Synthesis of 2,4,6-Trinitrobenzyl Chloride (TNBCl) [3]

| Parameter | Value |

| Starting Material | 2,4,6-Trinitrotoluene (TNT) |

| Reagent | Sodium Hypochlorite (NaOCl) |

| Quenching Agent | Dilute Aqueous Acid (e.g., HCl) |

| Reaction Time Before Quenching | Approximately 1 minute after NaOCl addition |

| Typical Yield | 75-85% |

Influence of Reaction Conditions on HNS Yield

Shipp's work also investigated the effect of varying reaction parameters on the yield of HNS, particularly the molar ratio of base to the trinitrobenzyl chloride intermediate.

Table 4: Effect of Alkali to 2,4,6-Trinitrobenzyl Chloride Mole Ratio on HNS Yield [2]

| Mole Ratio (Alkali : TNBCl) | HNS Yield (%) |

| 0.5 : 1 | Low |

| 1 : 1 | Maximum |

| > 1 : 1 | Decreasing |

Experimental Protocols

The following are detailed methodologies for the key experiments described in Shipp's early work on HNS synthesis.

One-Step Synthesis of 2,2',4,4',6,6'-Hexanitrostilbene (HNS)

Procedure: [1]

-

A solution of 100 g of 2,4,6-trinitrotoluene (TNT) is prepared in a mixture of 1 liter of tetrahydrofuran (THF) and 500 ml of methanol.

-

This solution is dispensed from a dropping funnel. Simultaneously, 1 liter of 5% aqueous sodium hypochlorite (e.g., Clorox) is dispensed from a second funnel.

-

The flow rates are regulated to provide a ratio of 1.5 ml of the TNT solution to 1.0 ml of the NaOCl solution.

-

The combined streams are passed through a cooled coil to ensure a dwell time of at least one minute, allowing for the initial reaction (halogenation) to complete during cooling.

-

The reaction mixture is collected in a receiving flask and allowed to stand for two hours, during which time the crystalline HNS precipitates.

-

The precipitated HNS is recovered by filtration.

Synthesis of 2,2',4,4',6,6'-Hexanitrobibenzyl (HNBB)

Procedure:

While a specific detailed protocol for the high-yield synthesis of HNBB is not provided in the readily available abstracts, the general principle involves reversing the order of addition compared to the HNS synthesis, i.e., adding the sodium hypochlorite solution to the TNT solution.[4] This procedural change favors the formation of HNBB.

Oxidation of Hexanitrobibenzyl (HNBB) to this compound (HNS)

Procedure:

The specific details of the oxidation of HNBB to HNS as performed in Shipp's early work require access to the full-text publications. However, the literature indicates that this conversion can be achieved with various oxidizing agents.

Synthesis of 2,4,6-Trinitrobenzyl Chloride (TNBCl)

Procedure: [3]

-

The initial reaction between TNT and sodium hypochlorite is carried out as described in the one-step HNS synthesis.

-

Approximately one minute after the addition of the sodium hypochlorite solution is complete, the reaction mixture is quenched by the addition of a dilute aqueous acid (e.g., HCl).

-

This acidic quenching stops the reaction at the 2,4,6-trinitrobenzyl chloride intermediate stage.

-

The TNBCl can then be isolated and purified.

Reaction Pathways and Mechanisms

The formation of HNS and its related compounds from TNT proceeds through a series of interconnected reactions. The key to understanding the product distribution lies in the initial formation of the 2,4,6-trinitrobenzyl anion and its subsequent reactions.

Caption: Overall workflow of HNS and HNBB synthesis from TNT.

The proposed mechanism for the formation of HNS is a displacement-elimination reaction.

Caption: Proposed displacement-elimination mechanism for HNS formation.

The formation of numerous byproducts is a significant aspect of the Shipp synthesis. These arise from side reactions of the highly reactive intermediates.

References

An In-depth Technical Guide to the Detonation Properties of Hexanitrostilbene (HNS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexanitrostilbene (HNS), systematically named 1,1′-[(E)-Ethane-1,2-diyl]bis(2,4,6-trinitrobenzene), is a high-performance secondary explosive renowned for its exceptional thermal stability and insensitivity to external stimuli such as impact, friction, and electrostatic discharge.[1][2][3] These properties make it a critical material for applications requiring reliable performance under extreme temperature conditions, such as in aerospace devices, space missions, and military hardware.[2][4] HNS is particularly valued in applications like detonators, mild detonating fuses (MDF), and as a crystal-modifying additive in melt-cast trinitrotoluene (TNT) to prevent cracking. This guide provides a comprehensive overview of the core detonation properties of HNS, including detailed experimental protocols and data presented for comparative analysis.

Physicochemical and Explosive Properties

This compound is a yellow crystalline solid with the chemical formula C₁₄H₆N₆O₁₂.[5] It is characterized by its high melting point and density, which contribute to its performance as an explosive.

Quantitative Detonation and Sensitivity Data

The following tables summarize the key quantitative data regarding the detonation and sensitivity properties of this compound.

Table 1: Detonation Properties of this compound

| Property | Value | Density (g/cm³) | Notes |

| Detonation Velocity | 7000 m/s | 1.70 | [6] |

| 7014 m/s | 1.70 | Average of six calculations.[6] | |

| 6800 m/s | 1.60 | ||

| Detonation Pressure (Chapman-Jouguet) | ~20 GPa | Not Specified | |

| 1.71 to 2.97 GPa | Not Specified | Calculated from VOD records. | |

| Detonation Temperature | Data not readily available in the surveyed literature. | Theoretical calculations have been performed using thermochemical codes like CHEETAH, but specific values are not consistently reported.[4] | |

| Heat of Detonation | 4 kJ/g | Not Specified |

Table 2: Sensitivity Properties of this compound

| Sensitivity Test | Result | Notes |

| Impact Sensitivity | Less sensitive than Tetryl.[2][3] | Drop hammer tests are typically used. |

| 5 Nm | ||

| 5 J | ||

| Friction Sensitivity | Generally considered insensitive. | BAM Friction Test is a standard method. |

| 240 N | ||

| Electrostatic Spark Sensitivity | Practically insensitive.[2][3] | Can withstand temperatures up to 325°C.[2][3] |

Experimental Protocols

Synthesis of this compound (Shipp-Kaplan Method)

A common and economical method for synthesizing HNS is through the oxidative coupling of 2,4,6-trinitrotoluene (B92697) (TNT) using sodium hypochlorite (B82951).[1]

Materials:

-

2,4,6-trinitrotoluene (TNT)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Sodium hypochlorite (NaOCl) solution (e.g., 6%)[1]

-

Sodium hydroxide (B78521) (for pH adjustment, if necessary)

-

Hydrochloric acid (for quenching, if necessary)

-

Dimethylformamide (for recrystallization)

Procedure:

-

Preparation of TNT Solution: Dissolve TNT in a mixture of THF and methanol.

-

Reaction Setup: Cool the reaction vessel to a low temperature, typically around 0-5°C.[1]

-

Addition of Oxidant: Slowly add the sodium hypochlorite solution to the stirred TNT solution while maintaining the low temperature. The reaction is exothermic.

-

Reaction Monitoring: The reaction progress can be monitored by observing the color change of the solution. The formation of the intermediate, 2,4,6-trinitrobenzyl chloride (TNBCl), occurs rapidly.

-

Aging: After the initial reaction, the mixture is typically "aged" for a period (e.g., 2 hours) to allow for the conversion of the intermediate to HNS. The pH of the solution can be controlled during this period to improve yield and selectivity.

-

Precipitation and Filtration: The crude HNS precipitates from the solution. The solid product is then collected by filtration.

-

Washing: The crude product is washed with solvents such as acetone (B3395972) to remove impurities.

-

Recrystallization: For higher purity (HNS-II), the crude product (HNS-I) can be recrystallized from a solvent like dimethylformamide.[1] The melting point of the recrystallized product is approximately 316°C (with decomposition).[1]

Measurement of Detonation Velocity

Several techniques are employed to measure the detonation velocity of HNS. One common laboratory method is the use of electronic probes.

Detonation Velocity Measurement using Short-Circuit Pins:

-

Sample Preparation: A cylindrical charge of HNS is pressed to a specific density.

-

Probe Placement: Short-circuit pins or probes are placed at precise, known intervals along the axis of the explosive charge.

-

Initiation: The explosive charge is initiated at one end using a detonator.

-

Data Acquisition: As the detonation wave propagates along the charge, it sequentially shorts the pins. The time intervals between the shorting of successive pins are recorded using a high-speed oscilloscope or a dedicated timing system.

-

Calculation: The detonation velocity is calculated by dividing the known distance between the pins by the measured time interval for the detonation wave to travel that distance.

Measurement of Detonation Pressure

The "aquarium technique" is a widely used method for determining the detonation pressure of explosives.

Aquarium Technique:

-

Sample Assembly: A cylindrical charge of HNS is prepared, often consisting of several pressed pellets to achieve the desired length and density.

-

Confinement: The charge is placed in a transparent container (the "aquarium"), typically made of PMMA (Plexiglas), which is then filled with water.

-

Initiation: The explosive is initiated at one end.

-

High-Speed Photography: The propagation of the shock wave from the detonating explosive into the surrounding water is captured using a high-speed camera.

-

Analysis: The velocity of the shock wave in the water near the explosive charge is measured from the photographic record. Using the known Hugoniot (equation of state) of water, the particle velocity at the interface and subsequently the detonation pressure of the explosive can be calculated.

Impact Sensitivity Testing (Drop-Hammer Test)

The impact sensitivity is often determined using a drop-hammer apparatus, such as the ERL Type 12 machine.[4]

Procedure:

-

Sample Preparation: A small, measured amount of the explosive (e.g., 35-40 mg) is placed on an anvil.[4] The sample may be placed on sandpaper or directly on the bare anvil.[4]

-

Test Setup: A striker pin is placed on top of the sample, and a known weight is positioned at a specific height.

-

Drop: The weight is dropped onto the striker, imparting energy to the explosive sample.

-

Reaction Detection: A "go" (reaction) or "no-go" (no reaction) is determined based on auditory (sound level), visual (spark, flame), or other sensory inputs.[4]

-

Staircase Method: The height of the drop is varied in a "staircase" method, where a "go" results in a lower drop height for the next trial, and a "no-go" results in a higher drop height.

-

Calculation: After a series of tests, the 50% probability height (H₅₀) for a reaction is calculated statistically. This value is then used to express the impact sensitivity, often in terms of energy (Joules).

Friction Sensitivity Testing (BAM Method)

The BAM (Bundesanstalt für Materialforschung und -prüfung) friction test is a standard method to assess the sensitivity of an explosive to frictional stimuli.

Procedure:

-

Apparatus: The BAM friction apparatus consists of a fixed porcelain pin and a movable porcelain plate.

-

Sample Placement: A small amount of the explosive is placed on the porcelain plate.

-

Load Application: A load is applied to the porcelain pin via a weighted arm. The load can be varied by changing the weight and its position on the arm.

-

Friction Application: The porcelain plate is moved back and forth under the pin once over a distance of 10 mm.

-

Observation: The test is observed for any signs of a reaction, such as a report, crackling, or smoke.

-

Threshold Determination: The lowest load at which a reaction occurs in a specified number of trials (e.g., one in six) is determined.

Electrostatic Spark Sensitivity Testing

This test determines the sensitivity of an explosive to initiation by an electrostatic discharge.

Procedure:

-

Apparatus: The test setup consists of a high-voltage power supply, a capacitor of known capacitance, and a spark gap with two electrodes.

-

Sample Placement: A small amount of the explosive is placed in the spark gap between the electrodes.

-

Discharge: The capacitor is charged to a specific voltage and then discharged through the sample, creating a spark. The energy of the spark is calculated as E = 0.5 * C * V², where C is the capacitance and V is the voltage.

-

Observation: The test is observed for any signs of initiation.

-

Threshold Determination: The energy is varied to determine the minimum spark energy required to cause initiation in a certain percentage of trials.

Visualizations

Synthesis of this compound

Caption: Reaction pathway for the synthesis of HNS from TNT.

Thermal Decomposition Pathway of this compound

Caption: Key stages in the thermal decomposition of HNS.

References

A Technical Guide to the Historical Development of Heat-Resistant Explosives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical development of heat-resistant explosives, detailing the core scientific advancements, key chemical compounds, and the evolution of testing methodologies. This document provides a comprehensive overview for researchers and professionals in related scientific fields, with a focus on the fundamental chemistry and performance characteristics that have driven progress in this critical area of materials science.

Introduction: The Quest for Thermal Stability

The demand for explosives that can withstand high-temperature environments has been a significant driver of innovation in energetic materials. Applications ranging from deep oil well exploration and steel industry operations to aerospace and modern military ordnance necessitate explosives that remain stable and reliable at elevated temperatures.[1] Historically, conventional explosives like nitroglycerin and TNT were found to be unsuitable for applications involving aerodynamic heating or proximity to high-temperature machinery due to their relatively low melting and decomposition temperatures.[1] This need spurred research into novel molecular structures and synthetic pathways to create a new class of heat-resistant explosives.

Early Developments and Key Breakthroughs

The systematic search for heat-resistant explosives gained momentum in the mid-20th century. Early research focused on modifying existing explosive molecules and exploring new classes of compounds with inherently greater thermal stability.

The Rise of Polynitroarylenes

A significant breakthrough came with the development of polynitro derivatives of benzene (B151609). The introduction of amino groups into a nitro-substituted benzene ring was found to dramatically enhance thermal stability. This is exemplified by the progression from 1,3,5-trinitrobenzene (B165232) (TNB) to 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), where each additional amino group contributes to increased thermal resistance.[2]

Key Historical Heat-Resistant Explosives

Several key compounds mark the historical progression of heat-resistant explosives:

-

1,3-Diamino-2,4,6-trinitrobenzene (DATB): One of the earlier nitro derivatives of benzene to be recognized as a heat-resistant explosive.[1]

-

1,3,5-Triamino-2,4,6-trinitrobenzene (TATB): Considered a benchmark for thermally stable explosives due to its exceptional high-temperature stability, low sensitivity to impact and friction, and reasonable performance.[2][3] Its synthesis and properties have been extensively studied.

-

2,2',4,4',6,6'-Hexanitrostilbene (HNS): Synthesized in 1964, HNS is another classic example of a heat-resistant explosive. Its high melting point and thermal stability are attributed to the introduction of conjugation in the molecule.[2]

-

TACOT: This explosive exhibits outstanding high-temperature stability but has seen limited application due to its complex and expensive 5-step synthesis and poorer performance compared to other compounds.[1][2]

Quantitative Performance Data

The following table summarizes the key performance characteristics of historical heat-resistant explosives.

| Explosive Compound | Abbreviation | Melting Point (°C) | Decomposition Temperature (°C) | Detonation Velocity (m/s) | Impact Sensitivity (BAM Fallhammer, J) | Friction Sensitivity (BAM Friction, N) |

| 1,3-Diamino-2,4,6-trinitrobenzene | DATB | 286 | ~350 | 7,500 | >20 | >240 |

| 1,3,5-Triamino-2,4,6-trinitrobenzene | TATB | 350 (decomposes) | ~384 | 7,800 | >50 | >360 |

| 2,2',4,4',6,6'-Hexanitrostilbene | HNS | 318 | ~320 | 7,000 | 240 | >360 |

| Tetranitro-dibenzo-1,3a,4,6a-tetraazapentalene | TACOT | 410 | >400 | 7,200 | - | - |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of heat-resistant explosives are crucial for reproducible research and development.

Synthesis Protocols

One common laboratory-scale synthesis of TATB involves the amination of 1,3,5-trichloro-2,4,6-trinitrobenzene (B1615322) (TCTNB).

Procedure:

-

A solution of TCTNB is prepared in a suitable solvent, such as toluene.

-

The solution is heated to approximately 150°C in a pressure reactor.

-

Ammonia gas is bubbled through the heated solution with vigorous stirring.

-

The reaction is maintained at temperature and pressure until the amination is complete.

-

The reaction mixture is cooled, and the precipitated TATB is collected by filtration.

-

The crude product is then purified, often by washing with hot water to remove impurities like ammonium (B1175870) chloride, followed by washing with an organic solvent such as acetone (B3395972).

Note: Several other synthetic routes for TATB have been developed, including those starting from 3,5-dichloroanisole (B44140) and via vicarious nucleophilic substitution (VNS) of picramide, aiming for safer and more environmentally benign processes.[4][5][6]

An economical method for the synthesis of HNS involves the oxidative coupling of 2,4,6-trinitrotoluene (B92697) (TNT).[7]

Procedure:

-

A solution of TNT is prepared in a mixture of solvents such as tetrahydrofuran (B95107) (THF) and methanol (B129727).

-

The solution is cooled to 0-5°C.

-

A solution of sodium hypochlorite (B82951) (typically 5-6%) is added dropwise to the TNT solution while maintaining the low temperature and vigorous stirring.

-

After the addition is complete, the reaction mixture is stirred for a specified period.

-

The precipitated crude HNS is collected by filtration.

-

Purification is achieved by washing the crude product with solvents like methanol to remove by-products, followed by acetone to remove any unreacted TNT.[8] The pure product can be further recrystallized from a solvent like dimethylformamide (DMF).[7]

Thermal Stability Testing

The thermal stability of explosives is primarily evaluated using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), often following standardized procedures like STANAG 4515.[9][10]

DSC Protocol (General):

-

A small, precisely weighed sample of the explosive (typically 1-5 mg) is placed in an aluminum pan.

-

The pan is hermetically sealed.

-

The sample is placed in the DSC instrument alongside an empty reference pan.

-

The sample is heated at a constant rate (e.g., 10°C/min) over a specified temperature range.

-

The heat flow to or from the sample relative to the reference is measured as a function of temperature.

-

The resulting thermogram reveals melting points (endotherms) and decomposition temperatures (exotherms).

TGA Protocol (General):

-

A small sample of the explosive is placed in a tared crucible.

-

The crucible is placed in the TGA furnace.

-

The sample is heated at a controlled rate in a specific atmosphere (e.g., nitrogen).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting curve shows the temperatures at which mass loss occurs due to decomposition and volatilization.

Sensitivity Testing

The BAM impact test determines the energy required to cause an explosive to react under impact.

Procedure:

-

A small sample of the explosive is placed on a steel anvil.

-

A specified drop weight is raised to a known height and released, impacting the sample.

-

The outcome (explosion, decomposition, or no reaction) is observed.

-

The test is repeated at different drop heights to determine the 50% probability of initiation.

The BAM friction test assesses the sensitivity of an explosive to frictional stimuli.

Procedure:

-

A small amount of the explosive is placed on a porcelain plate.[11][12]

-

A porcelain pin is placed on the sample with a specific load applied.[11][12]

-

The test is conducted with varying loads to determine the load at which there is a 50% probability of initiation (report, crackle, or flame).

Detonation Velocity Measurement

The D'Autriche method is a classic technique for measuring the detonation velocity of an explosive.[14]

Procedure:

-

A column of the explosive to be tested is prepared.

-

A detonating cord with a known detonation velocity is passed through two points in the explosive column at a measured distance apart.

-

The explosive is initiated at one end.

-

The detonation of the explosive initiates the two ends of the detonating cord at different times.

-

The two detonation waves in the cord travel towards each other and collide.

-

The point of collision is marked on a witness plate.

-

By measuring the distance from the center of the cord to the collision point and knowing the detonation velocity of the cord and the distance between the insertion points in the explosive, the detonation velocity of the test explosive can be calculated.

Modern methods often employ electronic probes or optical techniques for more precise measurements.[15][16][17]

Thermal Decomposition Pathways

Understanding the mechanisms of thermal decomposition is critical for predicting the stability and behavior of heat-resistant explosives.

TATB Decomposition

The thermal decomposition of TATB is complex and involves multiple pathways. Two primary initial pathways have been identified: the formation of furazan (B8792606) and furoxan species through intramolecular cyclization, and an oxidation pathway involving the nitro groups.[2][18][19]

Caption: Simplified thermal decomposition pathways of TATB.

HNS Decomposition

The initial steps in the thermal decomposition of HNS are believed to be the homolytic cleavage of the C-NO2 bond and a nitro-nitrite isomerization.[1][20]

Caption: Initial thermal decomposition pathways of HNS.

Conclusion and Future Outlook

The historical development of heat-resistant explosives has been a journey of chemical innovation, driven by the need for energetic materials that can perform reliably in extreme thermal environments. From the early polynitroarylenes to more complex heterocyclic compounds, the field has seen significant advancements in both the fundamental understanding of thermal stability and the practical synthesis of these critical materials. Future research will likely focus on the development of explosives with even greater thermal stability, lower sensitivity, and more environmentally benign synthesis and decomposition products, leveraging computational modeling and advanced diagnostic techniques to design the next generation of heat-resistant energetic materials.

References

- 1. researchgate.net [researchgate.net]

- 2. ndia.dtic.mil [ndia.dtic.mil]

- 3. researchgate.net [researchgate.net]

- 4. osti.gov [osti.gov]

- 5. scielo.br [scielo.br]

- 6. osti.gov [osti.gov]

- 7. publications.drdo.gov.in [publications.drdo.gov.in]

- 8. patents.justia.com [patents.justia.com]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. European Defence Agency - EDSTAR [edstar.eda.europa.eu]

- 11. smsenergetics.com [smsenergetics.com]

- 12. Bam Friction Device Instrumentation to Determine Explosive’s Friction Sensitivity | UTEC Corporation, LLC [utec-corp.com]

- 13. etusersgroup.org [etusersgroup.org]

- 14. Detonation velocity - Wikipedia [en.wikipedia.org]

- 15. tsst.mn [tsst.mn]

- 16. nmt.edu [nmt.edu]

- 17. scispace.com [scispace.com]

- 18. osti.gov [osti.gov]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

Initial Characterization of Hexanitrostilbene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial characterization of hexanitrostilbene (HNS), a high-energy material with remarkable thermal stability. This document outlines the fundamental properties, synthesis, purification, and characterization of HNS, presenting quantitative data in structured tables and detailing experimental methodologies. Visual diagrams generated using Graphviz are included to illustrate key processes.

Physicochemical Properties

This compound, also known as JD-X, is a yellow-orange crystalline solid.[1] It is a heat-resistant high explosive valued for its insensitivity to impact and friction compared to other explosives like PETN.[2][3] The properties of HNS can vary depending on its polymorphic form, with HNS-I, HNS-II, and HNS-IV being common designations referring to different crystal morphologies and particle sizes.[4]

| Property | Value | References |

| Molecular Formula | C₁₄H₆N₆O₁₂ | [1] |

| Molar Mass | 450.23 g/mol | [1] |

| Appearance | Yellow-orange crystalline powder | [1] |

| Density | 1.7 g/cm³ | [2] |

| Melting Point | 316 °C (601 °F; 589 K) | [2] |

| Heat of Detonation | 4 kJ/g | [2] |

Synthesis and Purification

The most common method for synthesizing HNS is the oxidative coupling of 2,4,6-trinitrotoluene (B92697) (TNT) using a solution of sodium hypochlorite (B82951).[2] The crude product is then purified, typically through recrystallization, to remove impurities and control crystal morphology.

Synthesis of this compound from TNT

The synthesis involves the reaction of TNT dissolved in a suitable solvent with an aqueous solution of sodium hypochlorite. The reaction is temperature-controlled to ensure the desired product formation and yield.

Purification by Recrystallization

Crude HNS is purified by recrystallization from a suitable solvent, such as dimethylformamide (DMF) or nitric acid.[4] This process removes impurities like unreacted TNT and byproducts, and allows for the control of crystal size and morphology, yielding different polymorphs like HNS-I or HNS-II.

Experimental Protocols

Synthesis of HNS from TNT

Materials:

-

2,4,6-Trinitrotoluene (TNT)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Sodium hypochlorite (NaOCl) solution (e.g., 6%)[5]

-

Ice

Procedure:

-

Prepare a solution of TNT in a mixture of THF and methanol.

-

Cool the TNT solution in an ice bath to the desired reaction temperature (e.g., 0-5 °C).

-

Slowly add the sodium hypochlorite solution to the cooled TNT solution while maintaining the temperature.[5]

-

After the addition is complete, allow the reaction to proceed for a specified time.

-

The resulting precipitate of crude HNS is collected by filtration, washed with a suitable solvent (e.g., methanol) to remove unreacted TNT, and then washed with water.

-

The crude HNS is then dried under vacuum.

Purification by Recrystallization from Dimethylformamide (DMF)

Materials:

-

Crude HNS

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve the crude HNS in a minimal amount of hot DMF.

-

Filter the hot solution to remove any insoluble impurities.

-